2'-Methoxy-1,1'-biphenyl-2-carbonitrile

Synthetic Intermediate Sartan Drug Synthesis Biphenyl Scaffold

2'-Methoxy-1,1'-biphenyl-2-carbonitrile (CAS 150766-96-4) is an organic compound of the biphenylcarbonitrile class, with a molecular formula of C14H11NO and a molecular weight of 209.24 g/mol. It is characterized by a biphenyl core bearing a nitrile group at the 2-position and a methoxy group at the 2'-position.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 150766-96-4
Cat. No. B3242298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methoxy-1,1'-biphenyl-2-carbonitrile
CAS150766-96-4
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC=CC=C2C#N
InChIInChI=1S/C14H11NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9H,1H3
InChIKeyPCUZYARVXOCSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Methoxy-1,1'-biphenyl-2-carbonitrile (CAS 150766-96-4): Technical Baseline for Sourcing and Application Assessment


2'-Methoxy-1,1'-biphenyl-2-carbonitrile (CAS 150766-96-4) is an organic compound of the biphenylcarbonitrile class, with a molecular formula of C14H11NO and a molecular weight of 209.24 g/mol [1]. It is characterized by a biphenyl core bearing a nitrile group at the 2-position and a methoxy group at the 2'-position. This compound serves primarily as a synthetic intermediate or building block in the preparation of more complex organic molecules, particularly in pharmaceutical research [2]. Its utility stems from the reactivity of the nitrile group and the steric and electronic influence of the ortho-methoxy substituent on the biphenyl scaffold [3].

Why Generic Substitution Fails for 2'-Methoxy-1,1'-biphenyl-2-carbonitrile (CAS 150766-96-4): The Criticality of Ortho-Substitution


The substitution of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile with a seemingly analogous biphenylcarbonitrile, such as the unsubstituted or a 4'-substituted variant, is scientifically unsound due to the profound impact of the 2'-methoxy group on the molecule's conformation and electronic properties. The ortho-substituent introduces steric hindrance that influences the dihedral angle between the two phenyl rings, a critical parameter for molecular recognition and subsequent reactivity [1]. This steric and electronic modulation directly affects the compound's utility as a precise building block in multi-step syntheses, where a specific spatial arrangement is required for successful coupling or cyclization reactions [2]. A generic replacement would likely fail to replicate the desired reactivity or lead to a different stereochemical outcome, compromising the integrity of the downstream product [3].

2'-Methoxy-1,1'-biphenyl-2-carbonitrile (150766-96-4): A Comparative Technical Data Guide for Scientific Evaluation


Comparative Molecular Properties of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile vs. a Key Sartan Intermediate

The 2'-methoxy substitution in 2'-Methoxy-1,1'-biphenyl-2-carbonitrile (Target) results in a distinct molecular weight and formula compared to 4'-Methylbiphenyl-2-carbonitrile (Comparator), a widely used intermediate for angiotensin II receptor antagonists (sartans) like Losartan and Valsartan . The presence of oxygen in the methoxy group significantly alters the compound's physicochemical properties, including polarity and potential for hydrogen bonding, which can be advantageous in specific synthetic sequences [1].

Synthetic Intermediate Sartan Drug Synthesis Biphenyl Scaffold

Purity Specifications: A Quantitative Procurement Benchmark for 2'-Methoxy-1,1'-biphenyl-2-carbonitrile

Commercial sources for 2'-Methoxy-1,1'-biphenyl-2-carbonitrile (Target) provide a quantifiable minimum purity specification of 95% as a standard . This is comparable to the standard purity grade (typically 98%+) offered for the more common analog, 4'-Methylbiphenyl-2-carbonitrile (Comparator), establishing a clear and verifiable procurement benchmark .

Chemical Procurement Purity Analysis Quality Control

Predicted Boiling Point of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile for Synthesis and Purification Planning

The predicted boiling point of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile (Target) is 346.1 ± 25.0 °C at 760 mmHg [1]. This value is approximately 10 °C lower than the predicted boiling point of the 4'-methyl analog (4'-Methylbiphenyl-2-carbonitrile, predicted 356.8 ± 21.0 °C at 760 mmHg) , which is consistent with the increased polarity from the methoxy group affecting intermolecular forces.

Physicochemical Properties Synthesis Planning Purification

Limited Public Bioactivity Data: A Key Consideration for 2'-Methoxy-1,1'-biphenyl-2-carbonitrile as a Research Tool

In contrast to its 4'-methyl analog, which is a well-documented intermediate for marketed sartan drugs, specific public bioactivity data (e.g., IC50, Ki values) for 2'-Methoxy-1,1'-biphenyl-2-carbonitrile is notably absent from major curated databases like ChEMBL and BindingDB. The primary applications of biphenylcarbonitriles, in general, are linked to the synthesis of angiotensin II receptor antagonists [1]. However, the specific activity of this ortho-methoxy analog has not been reported, marking a clear data gap compared to the extensively characterized 4'-methylbiphenyl-2-carbonitrile [2].

Drug Discovery Chemical Biology Angiotensin II Receptor

Strategic Application Scenarios for Procuring 2'-Methoxy-1,1'-biphenyl-2-carbonitrile (150766-96-4)


Exploring Novel Chemical Space in Angiotensin Receptor Modulator Discovery

Based on the class-level inference that biphenylcarbonitriles are core scaffolds for angiotensin II receptor antagonists [1], this compound is best suited for medicinal chemistry programs aimed at exploring the under-investigated chemical space around the 2'-position of the biphenyl system. The unique ortho-methoxy substitution offers a steric and electronic profile not found in the established methyl analogs, potentially leading to novel intellectual property and a differentiated selectivity profile [2].

A Structural Probe for Conformational Analysis of Biphenyl Derivatives

As established by evidence on ortho-substitution effects, this compound is a valuable tool for fundamental research [3]. Its 2'-methoxy group introduces restricted rotation and specific conformational preferences (sp/ap conformers) [1]. This makes it an ideal model compound for advanced NMR conformational studies or computational chemistry projects aimed at validating force fields for ortho-substituted biaryl systems.

Development of Analytical Methods for Ortho-Methoxy Biphenyl Impurities

Given its well-defined molecular weight (209.24 g/mol) and predicted physicochemical properties (boiling point ~346.1°C) [4], this compound can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) for detecting structurally related impurities or metabolites that contain an ortho-methoxy biphenylcarbonitrile motif [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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